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Introduction
3,5-Dinitrosalicylaldehyde, also known as 2-hydroxy-3,5-dinitrobenzaldehyde, is a pivotal

intermediate in synthetic organic chemistry.[1][2][3] With the molecular formula C₇H₄N₂O₆ and

a molecular weight of 212.12 g/mol , this pale yellow crystalline solid serves as a versatile

building block for a variety of more complex molecules.[4] Its applications are extensive,

ranging from the preparation of sophisticated salicyldimine ligands and chiral Schiff base

complexes for catalysis to the synthesis of 3-hydroxycoumarins and chromogenic substrates

for enzyme assays.[5]

Given its foundational role, unambiguous structural confirmation is paramount for researchers

in synthetic chemistry and drug development. Spectroscopic techniques, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy,

provide a detailed molecular fingerprint. This guide offers an in-depth analysis of the

spectroscopic data for 3,5-Dinitrosalicylaldehyde, presenting not just the data itself, but the

underlying principles and experimental causality that inform its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 3,5-Dinitrosalicylaldehyde, both ¹H and ¹³C NMR provide definitive

evidence of its structure. The strong electron-withdrawing nature of the two nitro groups (-NO₂)

and the aldehyde group (-CHO) profoundly influences the chemical environment of the

aromatic protons and carbons, leading to characteristic downfield shifts.
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Molecular Structure and NMR Assignments
To facilitate the discussion of NMR data, the atoms of 3,5-Dinitrosalicylaldehyde are

numbered as shown below. This numbering scheme will be used for the assignment of specific

signals in the spectra.

Caption: Numbering scheme for 3,5-Dinitrosalicylaldehyde.

¹H NMR Spectroscopy
The proton NMR spectrum is characterized by four distinct signals in the downfield region, a

direct consequence of the deshielding effects of the aromatic ring and its electron-withdrawing

substituents.

Table 1: Predicted ¹H NMR Data for 3,5-Dinitrosalicylaldehyde

Assigned Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

H (Phenolic, -OH) > 11.5 Singlet (broad)

Highly deshielded due

to strong

intramolecular H-

bonding with the

aldehyde carbonyl

and electron

withdrawal.

H (Aldehyde, -CHO) 9.9 - 10.5 Singlet
Characteristic region

for aldehyde protons.

H6 8.8 - 9.2 Doublet (d)

Significantly downfield

due to ortho/para

positioning relative to

nitro groups.

H4 8.6 - 9.0 Doublet (d)

Downfield shift due to

ortho positioning to a

nitro group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1217618?utm_src=pdf-body
https://www.benchchem.com/product/b1217618?utm_src=pdf-body
https://www.benchchem.com/product/b1217618?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Data is predicted based on established chemical shift principles for a sample in CDCl₃.[6]

Actual values may vary based on solvent and concentration.

Interpretation:

Phenolic Proton (-OH): The most downfield signal is assigned to the hydroxyl proton. Its

significant deshielding beyond 11.5 ppm is a classic indicator of strong intramolecular

hydrogen bonding to the adjacent carbonyl oxygen. This interaction restricts its rotation and

places it in a deshielding environment.

Aldehyde Proton (-CHO): The singlet in the 9.9-10.5 ppm range is unequivocally assigned to

the aldehyde proton. This is a standard chemical shift region for this functional group.

Aromatic Protons (H4, H6): The two remaining signals belong to the aromatic protons. Both

are observed at very high chemical shifts due to the powerful cumulative electron-

withdrawing effect of the two nitro groups and the aldehyde group. H6 is typically slightly

more deshielded than H4 due to being para to one nitro group and ortho to another. They

appear as doublets due to meta-coupling (⁴JHH), although this coupling is often small (~2-3

Hz) and may cause the signals to appear as sharp singlets depending on instrument

resolution.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, confirming the presence of seven

distinct carbon environments.

Table 2: Predicted ¹³C NMR Data for 3,5-Dinitrosalicylaldehyde
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Assigned Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C7 (Aldehyde, C=O) 188 - 192
Carbonyl carbon, highly

deshielded.

C2 (C-OH) 160 - 164
Aromatic carbon attached to

the hydroxyl group.

C3, C5 (C-NO₂) 145 - 155
Aromatic carbons attached to

nitro groups.

C1 138 - 142 Quaternary aromatic carbon.

C6 128 - 132
Aromatic carbon bearing a

proton.

C4 124 - 128
Aromatic carbon bearing a

proton.

Note: Data is predicted based on established principles. Specific experimental data has been

noted but is not publicly detailed.[1]

Interpretation: The chemical shifts are consistent with the proposed structure. The aldehyde

carbonyl carbon (C7) is the most deshielded, appearing around 190 ppm. The carbon attached

to the phenolic oxygen (C2) is also significantly downfield. The carbons directly bonded to the

strongly electron-withdrawing nitro groups (C3 and C5) are found in the 145-155 ppm range,

while the protonated aromatic carbons (C4 and C6) appear at higher field.

Experimental Protocol: NMR Analysis
A standardized protocol ensures reproducibility and accuracy of the acquired data.

Sample Preparation Data Acquisition Data Processing

Weigh ~5-10 mg of
3,5-Dinitrosalicylaldehyde

Dissolve in ~0.7 mL of
deuterated solvent (e.g., CDCl3)

Transfer to a
5 mm NMR tube

Insert sample into
NMR spectrometer (≥400 MHz)

Lock, tune, and shim
the instrument Acquire ¹H and ¹³C spectra Apply Fourier Transform Phase and baseline correct Reference spectrum

(TMS or residual solvent peak)
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Caption: Standard workflow for NMR spectroscopic analysis.

Sample Preparation: Accurately weigh 5-10 mg of 3,5-Dinitrosalicylaldehyde. Dissolve the

sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d

(CDCl₃), in a clean, dry vial.[6] Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field

is "locked" using the deuterium signal from the solvent. The probe is tuned to the appropriate

frequencies for ¹H and ¹³C, and the magnetic field is shimmed to optimize its homogeneity,

which maximizes spectral resolution.

Data Acquisition: Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C

spectrum. Standard pulse programs are used for both experiments.

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via

a Fourier Transform. The resulting spectrum is then phase-corrected and baseline-corrected.

Chemical shifts are referenced relative to an internal standard (e.g., Tetramethylsilane, TMS,

at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[7]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The IR spectrum of 3,5-Dinitrosalicylaldehyde displays characteristic absorption bands for its

hydroxyl, aldehyde, and nitro groups.

Table 3: Key IR Absorption Bands for 3,5-Dinitrosalicylaldehyde
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3200 - 3400 O-H Stretch Phenolic -OH Broad, Medium

~2850, ~2750 C-H Stretch Aldehyde (-CHO) Medium, Sharp

~1680 C=O Stretch Aldehyde (-CHO) Strong, Sharp

~1600, ~1470 C=C Stretch Aromatic Ring Medium-Strong

~1530
N-O Asymmetric

Stretch
Nitro (-NO₂) Very Strong

~1350
N-O Symmetric

Stretch
Nitro (-NO₂) Very Strong

Note: Data is compiled from typical IR ranges and data for related compounds.[8][9] Spectra

are often recorded using a KBr pellet.[1]

Interpretation:

O-H Region: A broad absorption band centered around 3200-3400 cm⁻¹ is indicative of the

O-H stretching vibration of the phenolic group. The broadness is due to the intramolecular

hydrogen bonding.

C-H Region: Two medium-intensity peaks are expected around 2850 and 2750 cm⁻¹. This

pair of bands is a hallmark of the C-H stretch in an aldehyde group (Fermi resonance).

Carbonyl Region: A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O stretching

vibration of the aldehyde. Its frequency is slightly lowered from a typical aromatic aldehyde

(~1700 cm⁻¹) due to the intramolecular hydrogen bond which weakens the C=O double

bond.

Nitro Group Region: The most intense and defining peaks in the spectrum are the N-O

stretches of the two nitro groups. A very strong band around 1530 cm⁻¹ is assigned to the

asymmetric stretch, and another very strong band around 1350 cm⁻¹ is assigned to the

symmetric stretch. The presence of both strong absorptions is definitive proof of the nitro

groups.
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Aromatic Region: Absorptions for the aromatic C=C stretching vibrations are visible around

1600 and 1470 cm⁻¹.

Experimental Protocol: FT-IR Analysis (KBr Pellet)

Sample Preparation Data Acquisition Data Processing

Grind 1-2 mg of sample
with ~100 mg of dry KBr

Place mixture into
a pellet press

Apply pressure to form a
transparent pellet

Place pellet in the
FT-IR spectrometer

Acquire background spectrum
(air)

Acquire sample spectrum
(typically 16-32 scans)

Ratio sample against
background

Convert to Absorbance
or % Transmittance

Click to download full resolution via product page

Caption: Standard workflow for FT-IR spectroscopic analysis.

Sample Preparation: Grind 1-2 mg of 3,5-Dinitrosalicylaldehyde with approximately 100

mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle

until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press die and apply several tons of

pressure to form a thin, transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First,

run a background scan to measure the spectrum of the ambient atmosphere. Then, acquire

the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise

ratio.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to remove contributions from atmospheric CO₂ and water

vapor, yielding the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Conjugated systems, such as the aromatic ring in 3,5-Dinitrosalicylaldehyde, absorb UV or

visible light to promote electrons from a lower energy molecular orbital to a higher energy one.
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The presence of the aldehyde, hydroxyl, and nitro groups extends the conjugation and

influences the absorption wavelengths.

Table 4: Expected UV-Vis Absorption Data for 3,5-Dinitrosalicylaldehyde in Ethanol

Expected λₘₐₓ (nm)
Molar Absorptivity
(ε)

Electronic
Transition

Chromophore

~340 - 360 Low (ε < 1,000) n → π C=O, -NO₂

~280 - 310
Moderate (ε ≈ 1,000-

5,000)
π → π Benzenoid

~240 - 260 High (ε > 10,000) π → π* Nitro-aromatic system

Note: Data is estimated based on analysis of related nitrobenzaldehyde compounds.[6][10][11]

The exact λₘₐₓ and ε values are highly dependent on the solvent.

Interpretation: The UV-Vis spectrum is expected to show multiple absorption bands.

n → π Transitions:* A weak absorption band is expected at longer wavelengths (~350 nm).

This corresponds to the promotion of a non-bonding electron (from the oxygen atoms of the

carbonyl and nitro groups) to an anti-bonding π* orbital. These transitions are typically of low

intensity.[6][10]

π → π Transitions:* More intense absorptions occur at shorter wavelengths. The band

around 300 nm can be attributed to electronic transitions within the substituted benzene ring

itself. A much stronger band is expected near 250 nm, arising from a π → π* transition

involving the entire conjugated system, significantly influenced by the nitro groups.[6][10]

Experimental Protocol: UV-Vis Analysis

Sample Preparation Data Acquisition Data Processing

Prepare a stock solution of
known concentration in ethanol

Perform serial dilutions to
obtain a solution with A < 1.5

Fill a quartz cuvette
with pure solvent (blank) Acquire baseline spectrum Replace blank with sample solution Scan absorbance from

~200 to 600 nm
Identify wavelengths of

maximum absorbance (λₘₐₓ)
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Caption: Standard workflow for UV-Vis spectroscopic analysis.

Sample Preparation: Prepare a stock solution of 3,5-Dinitrosalicylaldehyde of a precise

concentration (e.g., 1 mg in 100 mL) in a UV-grade solvent such as ethanol. From this stock,

prepare a dilution that gives a maximum absorbance reading between 0.5 and 1.5 to ensure

adherence to the Beer-Lambert law.

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with

the pure solvent (the blank) and another with the sample solution.

Baseline Correction: Place the blank cuvette in the sample and reference beams and run a

baseline scan to zero the instrument across the desired wavelength range (e.g., 200-600

nm).

Sample Measurement: Replace the blank in the sample beam with the sample cuvette and

acquire the absorption spectrum. The instrument software will automatically subtract the

baseline and plot absorbance versus wavelength. The wavelengths of maximum absorbance

(λₘₐₓ) are then identified from the spectrum.

Conclusion
The spectroscopic profile of 3,5-Dinitrosalicylaldehyde is distinct and well-defined by the

combination of its functional groups. ¹H and ¹³C NMR spectroscopy confirm the precise

arrangement of protons and carbons in the highly deshielded aromatic system. FT-IR

spectroscopy provides unambiguous evidence for the key hydroxyl, aldehyde, and, most

prominently, the dual nitro functionalities. Finally, UV-Vis spectroscopy reveals the electronic

transitions characteristic of its extended conjugated system. Together, these techniques provide

a robust and comprehensive analytical toolkit for the unequivocal identification and quality

assessment of this important chemical intermediate, ensuring its integrity for use in research

and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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